molecular formula C16H18N2O3 B13887815 N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B13887815
M. Wt: 286.33 g/mol
InChI Key: QKHMPNHSUIZCSC-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound with a unique structure that combines a benzoxazole ring with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves the reaction of 4-methoxybenzylamine with 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its combination of the benzoxazole ring and methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C16H18N2O3/c1-20-12-8-6-11(7-9-12)10-17-16(19)15-13-4-2-3-5-14(13)21-18-15/h6-9H,2-5,10H2,1H3,(H,17,19)

InChI Key

QKHMPNHSUIZCSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NOC3=C2CCCC3

Origin of Product

United States

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